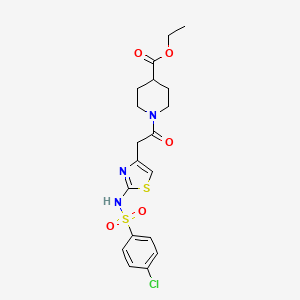

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a carboxylate ester and an acetyl-linked thiazole moiety bearing a 4-chlorophenylsulfonamido group. The compound’s complexity arises from its hybrid architecture, combining a piperidine scaffold with sulfonamide and thiazole functionalities.

Properties

IUPAC Name |

ethyl 1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-2-28-18(25)13-7-9-23(10-8-13)17(24)11-15-12-29-19(21-15)22-30(26,27)16-5-3-14(20)4-6-16/h3-6,12-13H,2,7-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEWCVODKLGKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the biological targets, resulting in the observed biological activities.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.

Result of Action

The result of the compound’s action can be inferred from its biological activities. For instance, thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . These activities suggest that the compound may induce cell death in tumor cells.

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Comparison with Similar Compounds

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9)

Molecular Formula : C₁₂H₁₇ClN₂O₂S

Molecular Weight : 288.79 g/mol

Key Substituents :

- 2-Chloro-thiazole ring

- Piperidine-4-carboxylate ester

XLogP3 : 2.5

Hydrogen Bond Acceptors : 5

Comparison :

- Structural Differences : The thiazole ring in this compound lacks the sulfonamido group present in the target compound. Instead, it has a chlorine atom directly attached to the thiazole.

- Bioactivity Inference : The chloro-thiazole moiety may confer different binding interactions, such as halogen bonding, which could alter target selectivity compared to the sulfonamido group .

Ethyl 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₈H₁₄ClF₃N₄O₂S) Key Substituents:

- 4-(4-Chlorophenyl)-thiazole

- Trifluoromethyl-pyrazole

- Piperidine-4-carboxylate ester

Comparison :

- Structural Differences : This compound incorporates a pyrazole ring with a trifluoromethyl group, absent in the target compound. The thiazole is linked to a 4-chlorophenyl group but lacks the sulfonamido functionality.

- Physicochemical Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, which may improve pharmacokinetic properties. However, the absence of the sulfonamido group reduces hydrogen-bonding capacity.

- Bioactivity Inference : The trifluoromethyl-pyrazole-thiazole hybrid structure could target enzymes sensitive to fluorine interactions (e.g., kinase inhibitors), diverging from sulfonamide-driven mechanisms .

Ethyl 1-(6-Methoxypyridin-2-yl)piperidine-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀N₂O₃) Key Substituents:

- 6-Methoxy-pyridine

- Piperidine-4-carboxylate ester

Comparison :

- Structural Differences : Replaces the thiazole-sulfonamido-acetyl chain with a methoxypyridine group.

- Bioactivity Inference : Pyridine derivatives often exhibit central nervous system (CNS) activity or metal-chelating properties, suggesting divergent therapeutic applications compared to sulfonamide-thiazole hybrids .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The sulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., bacterial dihydropteroate synthase), whereas chloro-thiazole or trifluoromethyl-pyrazole analogs might prioritize alternative pathways.

- Data Gaps : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility, metabolic stability). Further studies comparing these compounds in vitro/in vivo are critical.

- Synthetic Challenges : Introducing the sulfonamido group likely requires additional synthetic steps compared to chloro- or trifluoromethyl-substituted analogs, impacting scalability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate, and how are reaction conditions optimized?

- Answer : The synthesis typically involves sequential coupling reactions. For example, the thiazole core is functionalized via sulfonamide formation using 4-chlorobenzenesulfonyl chloride, followed by acetylation and piperidine-ester coupling. Key optimizations include:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for amide bond formation .

- Catalysts : Employing EDC/HOBt for carbodiimide-mediated coupling improves yields (69–85%) .

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Answer :

- NMR : H and C NMR identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, piperidine methylene at δ 2.5–3.0 ppm) .

- IR : Peaks at ~1700 cm (ester C=O) and ~1340 cm (sulfonamide S=O) confirm functional groups .

- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 496.0823) .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and conformations critical for bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

- Answer :

- Core modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases sulfonamide acidity, potentially enhancing binding to catalytic serine residues in enzymes .

- Piperidine flexibility : Introducing sp-hybridized carbons (e.g., methyl groups) alters ring conformation, affecting target engagement .

- Thiazole bioisosteres : Replacing thiazole with oxazole or triazole rings modulates solubility and metabolic stability .

- Data-driven optimization : Comparative IC values from enzyme assays (e.g., COX-2 or β-lactamase inhibition) prioritize high-affinity derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorogenic substrates) to ensure reproducibility .

- Purity thresholds : HPLC purity ≥98% reduces off-target effects; impurities >2% may skew IC values .

- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from transport limitations .

- Meta-analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Glide models binding poses in enzyme active sites (e.g., sulfonamide coordination to Zn in carbonic anhydrase) .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, highlighting key hydrogen bonds (e.g., piperidine NH with Asp189 in thrombin) .

- Pharmacophore modeling : Phase or MOE identifies essential features (e.g., sulfonamide as a hydrogen bond acceptor) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.